molecular formula C30H68O3Si3 B13443095 1,2,3-O-Tris(triisopropyl) Glycerol-d5

1,2,3-O-Tris(triisopropyl) Glycerol-d5

Cat. No.: B13443095
M. Wt: 566.1 g/mol
InChI Key: DTDBKBUDBOGWQC-LBOKBOHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated compound used primarily in scientific research. It is a derivative of glycerol, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical and research applications. The molecular formula of this compound is C30H63D5O3Si3, and it has a molecular weight of 566.15 .

Preparation Methods

The synthesis of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 involves the protection of the hydroxyl groups of glycerol followed by the introduction of deuterium. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1,2,3-O-Tris(triisopropyl) Glycerol-d5 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its original alcohol form.

    Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3-O-Tris(triisopropyl) Glycerol-d5 is widely used in scientific research due to its deuterated nature. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in the compound make it useful as an internal standard in NMR spectroscopy.

    Metabolic Studies: It is used in metabolic research to trace the pathways of glycerol metabolism.

    Proteomics: The compound is used in proteomics research to study protein structures and interactions.

    Environmental Analysis: It serves as a standard for detecting environmental pollutants in air, water, soil, and food

Mechanism of Action

The mechanism of action of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is primarily related to its role as a tracer in analytical techniques. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding metabolic pathways, protein interactions, and environmental processes.

Comparison with Similar Compounds

1,2,3-O-Tris(triisopropyl) Glycerol-d5 can be compared with other deuterated glycerol derivatives such as:

    1,2,3-O-Tris(triisopropyl) Glycerol: The non-deuterated version of the compound, which lacks the deuterium atoms.

    1,2,3-O-Tris(trimethylsilyl) Glycerol-d5: A similar compound where the triisopropyl groups are replaced with trimethylsilyl groups.

The uniqueness of this compound lies in its specific deuteration pattern and the presence of triisopropyl groups, which provide distinct chemical and physical properties useful in various research applications .

Biological Activity

1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated derivative of glycerol that has garnered interest in various chemical and biological applications. Its unique structure, characterized by three triisopropyl groups attached to a glycerol backbone, enhances its hydrophobic properties and stability. This compound is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium (d5), which allows for detailed structural analysis without interference from hydrogen signals.

Chemical Structure and Properties

The molecular formula for this compound is C21H42D5O3C_{21}H_{42}D_5O_3. The triisopropyl groups contribute significantly to the compound's hydrophobicity, making it suitable for various applications in lipid studies and biochemical research.

Property Value
Molecular FormulaC21H42D5O3C_{21}H_{42}D_5O_3
Molecular Weight358.55 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Biological Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The following sections summarize potential applications based on structural analogs and interaction studies.

Potential Biological Activities

  • Lipid Interaction Studies : Due to its hydrophobic nature, this compound can interact with lipid membranes, potentially affecting membrane fluidity and permeability. This interaction is crucial in studies involving lipid signaling pathways and membrane dynamics.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The deuteration of this compound enhances its utility in NMR spectroscopy, allowing researchers to study lipid structures and dynamics without interference from protons. This application is particularly valuable in the field of metabolomics and lipidomics.
  • Drug Delivery Systems : Given its hydrophobic characteristics, the compound may serve as a carrier for hydrophobic drugs in pharmaceutical formulations. Its ability to form stable emulsions could enhance the bioavailability of certain therapeutic agents.

Case Study 1: Lipid Membrane Interaction

A study examining the effects of glycerol derivatives on lipid membranes demonstrated that similar compounds can alter membrane properties significantly. The introduction of triisopropyl groups was found to increase membrane thickness and decrease fluidity, suggesting that this compound could have analogous effects.

Case Study 2: NMR Spectroscopy Applications

Research utilizing deuterated glycerol derivatives highlighted their role in elucidating complex lipid structures through advanced NMR techniques. The unique spectral characteristics of deuterated compounds allow for better resolution in identifying lipid species within biological samples.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
1,2-Di-O-triisopropyl GlycerolTwo triisopropyl groupsFewer hydrophobic interactions than d5
1-O-Tris(triisopropyl) GlycerolOne triisopropyl groupLess steric hindrance
Triethyl GlycerolEthyl groups instead of triisopropylMore polar; less hydrophobic
Glycerol-d8Fully deuterated glycerolLacks triisopropyl groups

Properties

Molecular Formula

C30H68O3Si3

Molecular Weight

566.1 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3/i19D2,20D2,30D

InChI Key

DTDBKBUDBOGWQC-LBOKBOHPSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.